molecular formula C6H10BrN3 B12929414 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B12929414
M. Wt: 204.07 g/mol
InChI Key: IZLOLKBRZPLXPH-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an ethanamine group attached to the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 1-methylpyrazole with bromine in the presence of a suitable solvent such as dichloromethane.

    Alkylation: The 4-bromo-1-methyl-1H-pyrazole is then reacted with ethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine.

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ethanamine group can play crucial roles in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the ethanamine group, making it less versatile in certain applications.

    1-Methyl-3-aminopyrazole: Lacks the bromine atom, which can affect its reactivity and binding properties.

    4-Bromo-1H-pyrazole:

Uniqueness

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine is unique due to the combination of the bromine atom, methyl group, and ethanamine group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine , with the CAS number 710944-68-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC5_5H8_8BrN3_3
Molecular Weight190.04 g/mol
CAS Number710944-68-6
PurityNot specified
Storage ConditionsKeep in dark place, Inert atmosphere, 2-8°C

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. The biological activity of This compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression.

Case Study:
In a study evaluating the cytotoxic effects of pyrazole derivatives, a compound structurally related to This compound demonstrated an IC50_{50} value comparable to established anticancer agents like doxorubicin, indicating promising anticancer potential .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds similar to This compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

Research Findings:
A recent investigation highlighted that certain pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that This compound could possess similar antimicrobial properties .

Enzyme Inhibition

Enzyme inhibition studies have revealed that some pyrazole derivatives act as effective inhibitors of protein kinases, which are critical in various signaling pathways related to cancer and other diseases.

Notable Inhibitory Effects:
Inhibition assays demonstrated that compounds with structural similarities to This compound could inhibit key kinases such as IGF1R and EGFR, which are implicated in tumor growth and survival .

The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, leading to downstream effects that inhibit cell proliferation or induce apoptosis in cancer cells.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

2-(4-bromo-1-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C6H10BrN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2-3,8H2,1H3

InChI Key

IZLOLKBRZPLXPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CCN)Br

Origin of Product

United States

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